molecular formula C14H10FNS B14128205 N-(4-fluorophenyl)-1-benzothiophen-3-amine

N-(4-fluorophenyl)-1-benzothiophen-3-amine

Katalognummer: B14128205
Molekulargewicht: 243.30 g/mol
InChI-Schlüssel: XDCCLHIIYOMJPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzo[b]thien-3-yl-N-(4-fluorophenyl)-amine typically involves the coupling of benzothiophene derivatives with fluorophenyl amines. One common method is the palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which involves the reaction of 2-iodothiophenol with phenylacetylene . This method yields 2-substituted benzothiophenes in moderate to good yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale coupling reactions using palladium catalysts. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like tetrahydrofuran (THF) and bases such as cesium carbonate (Cs2CO3) to facilitate the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzo[b]thien-3-yl-N-(4-fluorophenyl)-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are commonly used.

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are employed.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are utilized.

Major Products

The major products formed from these reactions include various substituted benzothiophenes and fluorophenyl derivatives, which can be further functionalized for specific applications .

Wirkmechanismus

The mechanism of action of N-Benzo[b]thien-3-yl-N-(4-fluorophenyl)-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Benzo[b]thien-3-yl-N-(4-fluorophenyl)-amine is unique due to the presence of both the benzothiophene and fluorophenyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry .

Eigenschaften

Molekularformel

C14H10FNS

Molekulargewicht

243.30 g/mol

IUPAC-Name

N-(4-fluorophenyl)-1-benzothiophen-3-amine

InChI

InChI=1S/C14H10FNS/c15-10-5-7-11(8-6-10)16-13-9-17-14-4-2-1-3-12(13)14/h1-9,16H

InChI-Schlüssel

XDCCLHIIYOMJPQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CS2)NC3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.